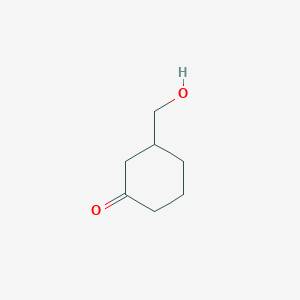

3-(Hydroxymethyl)cyclohexanone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(hydroxymethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZGKTIHFHBTGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306160 | |

| Record name | 3-(Hydroxymethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32916-58-8 | |

| Record name | 3-(Hydroxymethyl)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32916-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Hydroxymethyl)cyclohexanone chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-(Hydroxymethyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and synthetic methodologies for this compound. The information is intended to support research, development, and application of this versatile chemical intermediate.

Core Chemical Properties

This compound is a bifunctional organic compound containing both a ketone and a primary alcohol.[1] This structure makes it a valuable building block in organic synthesis.[1][2] It is typically a colorless to pale yellow liquid or solid, depending on purity and ambient temperature.[1][2][3] The presence of both a polar carbonyl group and a hydrogen-bond-donating hydroxyl group influences its physical properties, such as its expected moderate solubility in water and good solubility in polar organic solvents.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 128.17 g/mol | [1][2][4] |

| IUPAC Name | 3-(hydroxymethyl)cyclohexan-1-one | [2][4][5] |

| CAS Number | 32916-58-8 (for racemic mixture) | [3][4] |

| Appearance | Colorless to pale yellow liquid/solid | [1][2][3] |

| Boiling Point (Predicted) | 239.8 ± 13.0 °C at 760 mmHg | [1][2] |

| Density (Predicted) | 1.054 ± 0.06 g/cm³ | [1][2] |

| Topological Polar Surface Area | 37.3 Ų | [2][4] |

| Canonical SMILES | C1CC(CC(=O)C1)CO | [2][3][6] |

| InChIKey | OTZGKTIHFHBTGZ-UHFFFAOYSA-N | [2][3][4][6] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound. While experimental spectra for the pure compound are not widely published, the expected spectral features can be predicted based on its functional groups.[1]

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Features | Source(s) |

| ¹H NMR | Distinct signals for the cyclohexyl ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. Chemical shifts and coupling constants are influenced by the molecule's stereochemistry and conformation. | [1] |

| ¹³C NMR | A characteristic signal for the carbonyl carbon is expected in the range of 190-220 ppm. The hydroxymethyl carbon and the cyclohexyl ring carbons will appear at a higher field. | [1] |

| Infrared (IR) | A strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching vibration of the ketone is characteristic.[1][7] | [1] |

| Mass Spectrometry | The mass spectrum will display the molecular ion peak and fragmentation patterns characteristic of the molecule's structure. | [1] |

Safety and Handling

Aggregated GHS information indicates that this compound should be handled with care.[4] It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[4][8] Appropriate personal protective equipment should be used when handling this compound.

Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Description | Source(s) |

| Hazard | H315 | Causes skin irritation | [4][8] |

| Hazard | H319 | Causes serious eye irritation | [4][8] |

| Hazard | H335 | May cause respiratory irritation | [4][8] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray | [4][8] |

| Precautionary | P264 | Wash skin thoroughly after handling | [8] |

| Precautionary | P271 | Use only outdoors or in a well-ventilated area | [8] |

| Precautionary | P280 | Wear protective gloves/ eye protection/ face protection | [8] |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water | [4] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [4] |

| Precautionary | P403+P233 | Store in a well-ventilated place. Keep container tightly closed | [4] |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant | [8][9] |

Experimental Protocols: Synthesis

The synthesis of enantiomerically pure (R)-3-(hydroxymethyl)cyclohexanone is of particular interest in pharmaceutical development.[10] Two effective strategies for its synthesis from cyclohexanone have been detailed.[10]

Strategy 1: Asymmetric Reduction of a Prochiral Precursor[10]

This method utilizes a highly selective Corey-Bakshi-Shibata (CBS) reduction.

Step 1: Synthesis of 3-Oxocyclohexanecarbaldehyde

-

Reaction: Claisen condensation of cyclohexanone with ethyl formate.

-

Procedure:

-

Suspend sodium hydride (1.2 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere.

-

Add a solution of cyclohexanone (1.0 eq) and ethyl formate (1.2 eq) in diethyl ether dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction with ice-cold water and acidify the aqueous layer with dilute HCl.

-

Step 2: Asymmetric Reduction

-

Reaction: CBS reduction of 3-oxocyclohexanecarbaldehyde.

Strategy 2: Chemoenzymatic Resolution of Racemic this compound[10]

This approach uses a lipase-catalyzed kinetic resolution.

Step 1: Synthesis of Racemic this compound

-

Procedure:

-

Dissolve 3-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous THF.

-

Add borane-dimethyl sulfide complex (2.0 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 4-6 hours.

-

Quench the reaction with methanol and remove the solvent under reduced pressure.

-

Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry and concentrate the organic layer to afford the racemic product.

-

Step 2: Lipase-Catalyzed Kinetic Resolution

-

Reaction: Enantioselective acylation of the racemic alcohol.

Biocatalytic Asymmetric Reduction using Baker's Yeast[11]

This protocol offers a green chemistry approach for the synthesis of (R)-3-(hydroxymethyl)cyclohexanone.

-

Materials: Baker's yeast, sucrose, tap water, ethyl 3-oxocyclohexanecarboxylate, Celite, NaCl, and an extraction solvent (diethyl ether or ethyl acetate).

-

Procedure:

-

Activate Baker's yeast (20 g) in a sucrose solution (30 g in 200 mL of tap water) by stirring at ~30°C for 30-60 minutes until fermentation is observed.

-

Add ethyl 3-oxocyclohexanecarboxylate (1 g) to the fermenting suspension.

-

Stir the mixture vigorously at room temperature for 48-72 hours, monitoring progress by TLC or GC.

-

Once the starting material is consumed, add Celite (10 g) and stir for 5 minutes.

-

Filter the mixture through a sintered glass funnel to remove the yeast and Celite, washing the filter cake with a small amount of water.

-

Saturate the aqueous filtrate with solid NaCl.

-

Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the synthesis of this compound.

Caption: Workflow for Asymmetric Synthesis Strategy.

Caption: Synthetic Strategies from a Common Precursor.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 32916-58-8: this compound [cymitquimica.com]

- 4. This compound | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 7. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

(R)-3-(hydroxymethyl)cyclohexanone: A Comprehensive Technical Guide

(R)-3-(hydroxymethyl)cyclohexanone is a chiral bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring both a ketone and a primary alcohol on a cyclohexyl scaffold, makes it a versatile building block for the synthesis of complex molecular architectures and potentially bioactive compounds.[1] This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential biological relevance, with a focus on experimental data and protocols.

Core Physical and Chemical Properties

(R)-3-(hydroxymethyl)cyclohexanone is typically a clear, pale yellow to brown liquid or a solid with a melting point near room temperature.[1] The presence of the hydroxyl group enhances its polarity and makes it more soluble in polar solvents.[1][2] While extensive experimental data for the pure (R)-enantiomer is limited, predicted values and data from the racemic mixture offer valuable insights.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [1][3] |

| Molecular Weight | 128.17 g/mol | [1][3][4] |

| CAS Number | 21996-61-2 | [1][3][5] |

| Appearance | Clear pale yellow to brown liquid or solid | [1][2][3] |

| Boiling Point (Predicted) | 239.8 ± 13.0 °C at 760 mmHg | [1][3][5] |

| Density (Predicted) | 1.054 ± 0.06 g/cm³ | [1][3][5] |

| pKa (Predicted) | 14.77 ± 0.10 | [5] |

| Solubility | Soluble in polar organic solvents; moderately soluble in water | [1][3] |

| Topological Polar Surface Area | 37.3 Ų | [3][4] |

| XLogP3-AA | 0 | [3][4] |

| Hydrogen Bond Donor Count | 1 | [3][4] |

| Hydrogen Bond Acceptor Count | 2 | [3][4] |

| Rotatable Bond Count | 1 | [3][4] |

| Exact Mass | 128.083729621 Da | [4] |

| Monoisotopic Mass | 128.083729621 Da | [4] |

Spectral Data Insights

Detailed spectral analysis is crucial for the identification and characterization of (R)-3-(hydroxymethyl)cyclohexanone.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to show a characteristic signal for the carbonyl carbon in the range of 190-220 ppm.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be defined by a strong absorption band for the C=O stretching vibration of the ketone, typically around 1710 cm⁻¹. A broad absorption band in the 3200-3600 cm⁻¹ region will indicate the O-H stretching vibration of the alcohol group.[1]

Experimental Protocols

While specific, detailed experimental protocols for determining the physical properties of (R)-3-(hydroxymethyl)cyclohexanone are not widely published, standard organic chemistry laboratory techniques can be applied.[3]

Density Determination (Pycnometer Method)

This method determines the density of the compound.

-

Mass of Empty Pycnometer: Thoroughly clean and dry a pycnometer and weigh it accurately on an analytical balance. Record this mass (M_pyc).[3]

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature and density (ρ_water), ensuring no air bubbles are present. Weigh the filled pycnometer and record the mass (M_pyc+water).[3]

-

Mass of Pycnometer with Sample: Empty, clean, and dry the pycnometer. Fill it with (R)-3-(hydroxymethyl)cyclohexanone at the same temperature. Weigh the filled pycnometer and record the mass (M_pyc+sample).[3]

-

Calculation:

-

Mass of water = M_pyc+water - M_pyc

-

Volume of pycnometer = (Mass of water) / ρ_water

-

Mass of sample = M_pyc+sample - M_pyc

-

Density of sample = (Mass of sample) / (Volume of pycnometer)

-

Solubility Determination

This protocol determines the solubility of the compound in various solvents.

-

Sample Preparation: Place a small, accurately weighed amount of (R)-3-(hydroxymethyl)cyclohexanone into a test tube.

-

Solvent Addition: Add a measured volume (e.g., 0.5 mL) of the test solvent (e.g., water, ethanol, diethyl ether, hexane) to the test tube.[3]

-

Observation: Stir or vortex the mixture and observe if the solid dissolves completely.

-

Incremental Addition: If the compound does not dissolve, continue adding the solvent in measured increments until dissolution is observed or it becomes clear that the substance is insoluble.

-

Quantification: The solubility can be expressed in terms of mg/mL or mol/L.

Synthesis and Potential Biological Interactions

(R)-3-(hydroxymethyl)cyclohexanone is a valuable chiral building block.[1] A common method for its synthesis is the organocatalytic asymmetric α-hydroxymethylation of cyclohexanone, often using a chiral catalyst like (S)-proline.[3][6]

While the specific biological activities of (R)-3-(hydroxymethyl)cyclohexanone are still under investigation, some cyclohexanone derivatives have shown anti-inflammatory properties.[1] It is hypothesized that this compound or its metabolites could potentially modulate inflammatory signaling pathways, such as the NF-κB and MAPK cascades.[1] It's important to note that this is a speculative model and requires experimental validation.[1]

This diagram illustrates a potential mechanism where the compound could exert anti-inflammatory effects by inhibiting key kinases in the NF-κB and MAPK signaling pathways.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 32916-58-8: 3-(Hydroxymethyl)cyclohexanone [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 21996-61-2 [chemicalbook.com]

- 6. This compound | 21996-61-2 | Benchchem [benchchem.com]

3-(Hydroxymethyl)cyclohexanone CAS number 21996-61-2

An In-depth Technical Guide to 3-(Hydroxymethyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS Number 21996-61-2, is a bifunctional organic compound featuring a cyclohexanone scaffold substituted with a hydroxymethyl group.[1][2][3] Its structure, containing both a ketone and a primary alcohol, makes it a valuable and versatile building block in organic synthesis.[4][5][6] This is particularly true for the chiral enantiomers, such as (R)-3-(hydroxymethyl)cyclohexanone, which serve as crucial intermediates in the synthesis of complex molecular architectures and pharmacologically active agents.[4][6][7] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental data and protocols relevant to the scientific community.

Physicochemical and Spectral Data

The properties of this compound are dictated by its combination of a polar carbonyl group, a hydrogen-bonding hydroxyl group, and a nonpolar cyclohexane ring.[5] It typically appears as a colorless to pale yellow liquid or a solid with a melting point near room temperature, and it is soluble in polar organic solvents.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21996-61-2 | [1][2][4][5] |

| Molecular Formula | C₇H₁₂O₂ | [1][4][5][8] |

| Molecular Weight | 128.17 g/mol | [4][5][8] |

| IUPAC Name | 3-(hydroxymethyl)cyclohexan-1-one | [1][8] |

| Appearance | Clear pale yellow to brown liquid or solid | [4][5] |

| Boiling Point (Predicted) | 239.8 ± 13.0 °C at 760 mmHg | [4][5] |

| Density (Predicted) | 1.054 ± 0.06 g/cm³ | [4][5] |

| Topological Polar Surface Area | 37.3 Ų | [5][8] |

| Canonical SMILES | C1CC(CC(=O)C1)CO | [2][5] |

| InChIKey | OTZGKTIHFHBTGZ-UHFFFAOYSA-N | [5][8] |

Spectral Characteristics

Detailed spectral analysis is essential for the characterization of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexyl ring, the methylene protons of the hydroxymethyl group (-CH₂OH), and the hydroxyl proton (-OH).[4] The chemical shifts will be influenced by the molecule's conformation and stereochemistry.[4]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display a distinct signal for the carbonyl carbon (C=O) in the typical range of 190-220 ppm.[4] Other signals will correspond to the carbon of the hydroxymethyl group and the carbons of the cyclohexane ring.[4]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong absorption band for the C=O stretching vibration of the ketone group, typically around 1710 cm⁻¹.[4] A broad absorption band in the 3200-3600 cm⁻¹ region will indicate the O-H stretching vibration of the alcohol group.[4]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a key focus in organic synthesis.[7] Common strategies involve asymmetric synthesis or resolution of a racemic mixture.

Strategy 1: Asymmetric Reduction using Biocatalysis

A highly effective method for preparing the (R)-enantiomer is the biocatalytic asymmetric reduction of a prochiral precursor, such as ethyl 3-oxocyclohexanecarboxylate, using Baker's yeast (Saccharomyces cerevisiae).[9]

Experimental Protocol: Asymmetric Reduction with Baker's Yeast [9]

-

Yeast Activation : Dissolve sucrose (30 g) in tap water (200 mL) in a round-bottom flask. Add Baker's yeast (20 g) and stir the mixture at approximately 30°C for 30-60 minutes to initiate fermentation.

-

Reaction Initiation : Add the precursor, ethyl 3-oxocyclohexanecarboxylate (1 g), to the actively fermenting yeast suspension.

-

Reaction Monitoring : Stir the mixture vigorously at room temperature for 48-72 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up : Once the starting material is consumed, add Celite (10 g) to the mixture and stir for 5 minutes. Filter the mixture through a sintered glass funnel to remove the yeast cells. Wash the filter cake with a small amount of water.

-

Extraction : Transfer the aqueous filtrate to a separatory funnel and saturate it with solid NaCl. Extract the product with diethyl ether or ethyl acetate (e.g., 3 x 50 mL portions).

-

Purification : Combine the organic extracts, dry them over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

Workflow for Asymmetric Synthesis via Biocatalysis

Caption: General workflow for biocatalytic synthesis.

Strategy 2: Chemoenzymatic Resolution of Racemic Mixture

This approach involves the synthesis of racemic this compound followed by a lipase-catalyzed kinetic resolution to separate the desired enantiomer.[7]

Experimental Protocol Outline [7]

-

Synthesis of Racemic Alcohol : Reduce a precursor like 3-oxocyclohexanecarboxylic acid with a reducing agent such as borane-dimethyl sulfide complex in an anhydrous solvent (e.g., THF). The reaction is typically performed at 0°C to room temperature.

-

Enantioselective Acylation : The resulting racemic alcohol is then subjected to enantioselective acylation using a lipase (e.g., from Candida antarctica) and an acyl donor (e.g., vinyl acetate) in an organic solvent. The lipase selectively acylates one enantiomer (e.g., the (S)-enantiomer), leaving the desired (R)-enantiomer as the unreacted alcohol.

-

Separation : The acylated product and the unreacted alcohol can then be separated using standard chromatographic techniques (e.g., column chromatography).

-

Hydrolysis (Optional) : If the other enantiomer is desired, the separated ester can be hydrolyzed back to the alcohol using a base like potassium carbonate in methanol.[7]

Applications in Drug Development

This compound is a valuable chiral building block for creating complex molecules with potential therapeutic applications.[5][6]

-

Intermediate for Anti-inflammatory Agents : The (R)-enantiomer is a key intermediate in the multi-step synthesis of hydroxymethyl tricyclic ketones, which are precursors to potent anti-inflammatory and cytoprotective agents like TBE-31.[6]

-

Synthesis of Carbocyclic Nucleosides : The cyclohexane scaffold can be used as a sugar mimic. Protected forms of (R)-3-(hydroxymethyl)cyclohexanone can be functionalized and coupled with nucleobases to create carbocyclic nucleoside analogues, which are investigated for antiviral and anticancer properties.[6]

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the prevalence of the cyclohexanone scaffold in biologically active molecules allows for informed hypotheses.[4] Derivatives of cyclohexanone have been explored for anti-inflammatory and antibacterial applications.[4]

Given the anti-inflammatory properties of related compounds, it is plausible that this compound or its derivatives could modulate key inflammatory signaling pathways such as the NF-κB or MAPK cascades.[4] These pathways are central to the inflammatory response.

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical inhibition of inflammatory pathways.

This diagram illustrates a potential mechanism where the compound might exert anti-inflammatory effects by inhibiting key kinases in the NF-κB and MAPK signaling pathways.[4] It is important to note that this model is speculative and requires experimental validation.[4]

Conclusion

This compound is a chiral building block of significant interest with demonstrated utility in the synthesis of complex, high-value molecules for pharmaceutical development. While comprehensive data on its direct biological activities are still emerging, the established synthetic routes and its role as a key intermediate provide a solid foundation for future research. The development of more efficient enantioselective synthetic methods and the exploration of its biological targets are promising avenues for realizing the full potential of this versatile molecule.[4]

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound [biogen.es]

- 3. CAS 32916-58-8: this compound [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-(Hydroxymethyl)cyclohexanone

This technical guide provides a comprehensive overview of 3-(Hydroxymethyl)cyclohexanone, a versatile chiral building block crucial in pharmaceutical and organic synthesis. It details the compound's core chemical properties, validated synthetic routes, and its application in drug development, particularly for researchers, scientists, and professionals in the field.

Core Chemical Properties

This compound is a bifunctional molecule featuring a ketone and a primary alcohol on a cyclohexane scaffold. This structure makes it a valuable precursor for creating complex, stereochemically-defined molecules.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [4][5][6][7] |

| Molecular Weight | 128.17 g/mol | [4][5][6] |

| IUPAC Name | 3-(Hydroxymethyl)cyclohexan-1-one | [4][7] |

| Synonyms | This compound, 3-methylolcyclohexanone | [4][7] |

| CAS Number | 21996-61-2, 32916-58-8 | [2][4][5] |

Applications in Drug Development

The unique stereochemical and functional characteristics of this compound make it a significant intermediate in the synthesis of high-value pharmaceutical agents.

-

Anti-Inflammatory and Cytoprotective Agents : A primary application is in the synthesis of TBE-31, a potent activator of the Keap1/Nrf2 antioxidant response element pathway.[8] This pathway is critical for cellular defense against inflammation and oxidative stress. (R)-3-(hydroxymethyl)cyclohexanone is a key precursor for the enantioselective synthesis of TBE-31's core tricyclic structure.[1][8]

-

Antiviral Pharmaceuticals : The compound serves as a precursor for carbocyclic nucleoside analogues.[9] These analogues mimic natural nucleosides but replace the furanose sugar's oxygen with a methylene group, granting enhanced metabolic stability against cleavage by enzymes.[9] This modification is crucial for developing antiviral agents targeting viruses like HIV and HSV.[9]

Experimental Protocols

The enantioselective synthesis of this compound is a key challenge. Below are detailed methodologies for two prominent strategies.

Protocol 1: Asymmetric Reduction using Baker's Yeast

This biocatalytic method employs Saccharomyces cerevisiae (Baker's Yeast) for the asymmetric reduction of a β-keto ester precursor to yield the chiral alcohol.[9][10]

Materials:

-

Round-bottom flask with magnetic stirrer

-

Baker's yeast (fresh compressed is preferred)

-

Sucrose

-

Tap water

-

Ethyl 3-oxocyclohexanecarboxylate (precursor)

-

Celite

-

Sodium chloride (NaCl)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate

Procedure:

-

Yeast Activation: In the flask, dissolve sucrose in tap water. Add the Baker's yeast to the solution and stir at approximately 30°C for 30-60 minutes to activate the yeast, indicated by fermentation.[10]

-

Bioreduction: Add the precursor, ethyl 3-oxocyclohexanecarboxylate, to the fermenting yeast suspension. Stir the mixture vigorously at room temperature for 48-72 hours.[10] Reaction progress should be monitored using TLC or GC.

-

Isolation: Once the starting material is consumed, add Celite to the mixture and stir briefly. Filter the mixture through a sintered glass funnel to remove the yeast and Celite.[10]

-

Extraction: Transfer the aqueous filtrate to a separatory funnel. Add solid NaCl until the solution is saturated to minimize product solubility in the aqueous phase. Extract the product with ethyl acetate (3 x 50 mL portions).[10]

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by silica gel column chromatography to yield the final (R)-3-(hydroxymethyl)cyclohexanone.[2][10]

Protocol 2: Organocatalytic Asymmetric α-Hydroxymethylation

This approach involves the direct, enantioselective addition of a hydroxymethyl group to the α-position of cyclohexanone using a chiral organocatalyst, such as a proline derivative.[1][3][11]

Materials:

-

Cyclohexanone

-

Chiral organocatalyst (e.g., (S)-proline)

-

Formaldehyde source (e.g., aqueous formaldehyde or paraformaldehyde)

-

Solvent (e.g., DMSO)

-

Quenching reagent

-

Organic solvent for extraction

Procedure:

-

Catalyst Preparation: Dissolve the chiral organocatalyst in a suitable solvent like DMSO in a reaction vessel.[1]

-

Reaction Setup: Add cyclohexanone to the catalyst solution.[1]

-

Reagent Addition: Add the formaldehyde source dropwise to the mixture at a controlled temperature (e.g., room temperature).[1]

-

Reaction Monitoring: Stir the reaction for 24-48 hours, monitoring the consumption of the starting material by TLC or GC-MS.[1]

-

Workup and Purification: Quench the reaction with a suitable reagent. Extract the product with an organic solvent, then dry and concentrate the combined organic layers. Purify the crude product via column chromatography to yield the desired α-hydroxymethylated cyclohexanone.[1]

Visualized Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and signaling pathways.

Caption: Workflow for organocatalytic asymmetric synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 21996-61-2 | Benchchem [benchchem.com]

- 4. This compound | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 21996-61-2 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. pschemicals.com [pschemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-(Hydroxymethyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-(Hydroxymethyl)cyclohexanone, a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. It details the compound's structure, physicochemical properties, synthesis protocols, and applications, with a focus on data relevant to research and development.

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is 3-(hydroxymethyl)cyclohexan-1-one [1][2]. Its structure consists of a six-membered cyclohexanone ring substituted at the 3-position with a hydroxymethyl (-CH₂OH) group.

Caption: 2D chemical structure of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. The compound's bifunctionality, featuring both a hydrogen-bond-donating alcohol and a hydrogen-bond-accepting ketone, influences its physical characteristics, such as its solubility in polar solvents[3][4].

| Property | Value | Source(s) |

| IUPAC Name | 3-(hydroxymethyl)cyclohexan-1-one | [1][2] |

| Molecular Formula | C₇H₁₂O₂ | [1][2][3][5] |

| Molecular Weight | 128.17 g/mol | [2][3][5][6] |

| CAS Number | 21996-61-2, 32916-58-8 | [1][2][3][4] |

| Appearance | Clear pale yellow to brown liquid or solid | [3][4] |

| Boiling Point | 239.8 ± 13.0 °C (Predicted) | [3][5] |

| Density | 1.054 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Synonyms | 3-methylolcyclohexanone, 3-(Hydroxymethyl)cyclohexan-1-one | [1][2] |

| Canonical SMILES | C1CC(CC(=O)C1)CO | [5] |

| InChIKey | OTZGKTIHFHBTGZ-UHFFFAOYSA-N | [5][6] |

Synthesis and Experimental Protocols

This compound is a valuable chiral building block, and its enantioselective synthesis is of significant interest[3][7]. Methods include asymmetric reduction, chemoenzymatic resolution, and organocatalytic hydroxymethylation[6][7]. A common and effective method for producing the enantiomerically pure (R)-enantiomer is through the biocatalytic asymmetric reduction of a prochiral precursor using Baker's yeast (Saccharomyces cerevisiae)[8].

Protocol: Asymmetric Reduction of Ethyl 3-Oxocyclohexanecarboxylate using Baker's Yeast [8]

This protocol outlines a biocatalytic approach to synthesize (R)-3-(hydroxymethyl)cyclohexanone with high enantiopurity.

Materials:

-

Round-bottom flask with magnetic stirrer

-

Baker's yeast (fresh compressed preferred)

-

Sucrose

-

Tap water

-

Ethyl 3-oxocyclohexanecarboxylate (precursor)

-

Celite

-

Sodium chloride (NaCl)

-

Ethyl acetate or Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate

Procedure:

-

Yeast Activation:

-

In a flask, dissolve sucrose (30 g) in tap water (200 mL).

-

Add Baker's yeast (20 g) to the sucrose solution.

-

Stir the mixture at approximately 30°C for 30-60 minutes to activate the yeast, as indicated by fermentation (bubbling).

-

-

Biocatalytic Reduction:

-

Add the precursor, ethyl 3-oxocyclohexanecarboxylate (1 g), to the fermenting yeast suspension.

-

Stir the reaction mixture vigorously at room temperature for 48-72 hours.

-

Monitor the reaction progress via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Workup and Isolation:

-

Once the starting material is consumed, add Celite (10 g) to the mixture and stir for 5 minutes.

-

Filter the mixture through a sintered glass funnel to remove the yeast and Celite.

-

Transfer the aqueous filtrate to a separatory funnel and add solid NaCl until the solution is saturated. This reduces the solubility of the product in the aqueous phase.

-

-

Extraction and Purification:

-

Extract the product from the saturated aqueous solution with ethyl acetate or diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel to yield the desired (R)-3-(hydroxymethyl)cyclohexanone.

-

Caption: Workflow for the biocatalytic synthesis of (R)-3-(hydroxymethyl)cyclohexanone.

Applications in Research and Drug Development

This compound is a highly versatile building block due to its two reactive centers, which can be manipulated selectively to create more complex molecular structures[6].

-

Key Intermediate: It is a crucial intermediate in the synthesis of carbocyclic nucleoside analogues. In these structures, the cyclohexane ring acts as a metabolically stable substitute for the ribose sugar moiety, a modification that can improve the pharmacokinetic profile of drug candidates[6].

-

Synthesis of Bioactive Compounds: The compound is used in multi-step syntheses to produce complex tricyclic ketones, which are precursors to highly potent anti-inflammatory and cytoprotective agents[6].

-

Biochemical Research: It serves as a substrate in enzymatic studies, particularly for investigating the kinetics of alcohol dehydrogenases[6].

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is considered an irritant[2].

-

Hazard Statements:

-

Precautions: Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves and safety glasses to avoid skin and eye contact[4]. Work should be conducted in a well-ventilated area or fume hood to prevent inhalation[4].

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CAS 32916-58-8: this compound [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 21996-61-2 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(hydroxymethyl)cyclohexanone

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-(hydroxymethyl)cyclohexanone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for the structural elucidation of this bifunctional molecule. We will explore the expected chemical shifts, coupling constants, and stereochemical nuances that define its spectral signature.

Introduction: The Structural Significance of this compound

This compound is a valuable building block in organic synthesis, incorporating both a nucleophilic hydroxyl group and an electrophilic carbonyl center. Its cyclohexane framework introduces conformational complexities that directly influence the magnetic environments of its constituent protons. ¹H NMR spectroscopy serves as an indispensable tool for verifying its structure and understanding its stereochemistry. This guide will deconstruct the predicted ¹H NMR spectrum, offering a detailed rationale for the assignment of each resonance.

Predicting the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The structure of this compound presents a fascinating case for ¹H NMR analysis due to the presence of a chiral center at the C3 position, which renders several pairs of protons diastereotopic.[1][2][3][4] The electron-withdrawing nature of the carbonyl group and the hydroxyl group will significantly influence the chemical shifts of nearby protons.[5][6][7]

Here is a systematic breakdown of the expected signals:

-

Hydroxyl Proton (H-O): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature due to hydrogen bonding.[8][9][10] It is expected to appear as a broad singlet, typically in the range of δ 1.0-5.0 ppm .[6][11] To confirm its identity, a D₂O exchange experiment can be performed, which will cause the signal to disappear.[12]

-

Protons Alpha to the Carbonyl Group (H2, H2'): The two protons on the carbon adjacent to the carbonyl group (C2) are diastereotopic. They are expected to resonate in the downfield region, typically between δ 2.0-2.5 ppm , due to the deshielding effect of the carbonyl group.[5][7][13] These protons will exhibit complex splitting patterns due to coupling with each other (geminal coupling) and with the proton on C3.

-

Methine Proton at C3 (H3): This proton is attached to the chiral center and is adjacent to both the hydroxymethyl group and the cyclohexane ring. Its chemical shift will be influenced by both functionalities and is predicted to be in the range of δ 1.8-2.2 ppm . It will exhibit a complex multiplet due to coupling with the protons on C2, C4, and the diastereotopic protons of the hydroxymethyl group.

-

Methylene Protons of the Hydroxymethyl Group (H7, H7'): The presence of the chiral center at C3 makes the two protons on the hydroxymethyl group (C7) diastereotopic.[1][2][3] This means they are chemically non-equivalent and will have different chemical shifts, expected to be in the range of δ 3.3-4.0 ppm due to the deshielding effect of the adjacent oxygen atom.[6][12] They will appear as two separate signals, likely as doublets of doublets, due to geminal coupling with each other and vicinal coupling with the H3 proton.

-

Cyclohexane Ring Protons (H4, H4', H5, H5', H6, H6'): The remaining protons on the cyclohexane ring will resonate in the more shielded, upfield region of the spectrum, typically between δ 1.2-2.0 ppm .[14][15] The axial and equatorial protons on each carbon are diastereotopic and will have different chemical shifts and coupling constants.[16] This will result in a complex and overlapping series of multiplets in this region. The protons on C6, being alpha to the carbonyl group on one side, may experience some deshielding and appear slightly further downfield within this range.[17]

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-O | 1.0 - 5.0 | Broad Singlet | 1H |

| H2, H2' | 2.0 - 2.5 | Multiplet | 2H |

| H3 | 1.8 - 2.2 | Multiplet | 1H |

| H4, H4', H5, H5' | 1.2 - 2.0 | Multiplet | 4H |

| H6, H6' | 1.5 - 2.1 | Multiplet | 2H |

| H7, H7' | 3.3 - 4.0 | Two Doublets of Doublets | 2H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol should be followed.

I. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample. Chloroform-d (CDCl₃) is a common first choice.[18] Ensure the solvent is of high purity to avoid extraneous signals.

-

Sample Concentration: Weigh approximately 5-25 mg of this compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[19][20]

-

Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[18][19]

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a reference point for the chemical shift scale.[11]

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.[19] The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence for a 1D proton spectrum.

-

Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16-64 scans are typically sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.[21]

-

Workflow for ¹H NMR Analysis

The following diagram illustrates the key stages involved in the acquisition and analysis of the ¹H NMR spectrum of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 3. Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. brainly.com [brainly.com]

- 6. Alcohols | OpenOChem Learn [learn.openochem.org]

- 7. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 8. Explain the effect of hydrogen bonding on NMR spectrum with example | Filo [askfilo.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. homework.study.com [homework.study.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. How To [chem.rochester.edu]

- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 20. publish.uwo.ca [publish.uwo.ca]

- 21. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-(Hydroxymethyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(hydroxymethyl)cyclohexanone. Due to the limited availability of public, experimentally derived spectral data for this specific compound, this document presents predicted values generated from computational models. It also outlines a detailed, generalized experimental protocol for acquiring such data, which is essential for the structural elucidation and characterization of this and similar molecules in a research and drug development context.

Predicted 13C NMR Chemical Shift Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were obtained using established NMR prediction algorithms and provide a reliable estimate for spectral interpretation. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Carbon Atom | Chemical Group | Predicted Chemical Shift (ppm) |

| C1 | C=O (Ketone) | 211.5 |

| C2 | CH2 | 48.0 |

| C3 | CH | 41.5 |

| C4 | CH2 | 28.5 |

| C5 | CH2 | 25.0 |

| C6 | CH2 | 41.0 |

| C7 | CH2OH | 65.0 |

Note: These are predicted values and may differ from experimental results. The exact chemical shifts can be influenced by factors such as solvent, concentration, and temperature.

Experimental Protocol for 13C NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a 13C NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for its excellent solubilizing properties and well-defined solvent peak.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is approximately 4-5 cm.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

-

Nucleus: 13C

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Temperature: 298 K (25 °C)

-

Spectral Width (SW): Approximately 240 ppm (e.g., from -20 to 220 ppm).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (NS): 1024 or more to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.

-

Receiver Gain (RG): Set automatically by the instrument to avoid signal clipping.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

-

Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final analysis of the 13C NMR data for this compound.

Caption: Workflow for 13C NMR analysis of this compound.

Mass Spectrometry Fragmentation of 3-(Hydroxymethyl)cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(hydroxymethyl)cyclohexanone. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide is based on established fragmentation principles for cyclic ketones, alcohols, and substituted cyclohexanones. The information herein is intended to assist researchers in the identification of this compound and in understanding its behavior under mass spectrometric analysis.

Introduction

This compound (C7H12O2, Molecular Weight: 128.17 g/mol ) is a bifunctional organic molecule containing both a ketone and a primary alcohol functional group within a cyclohexane ring.[1][2][3][4] This structure presents multiple potential sites for ionization and subsequent fragmentation, leading to a characteristic mass spectrum. Understanding these fragmentation pathways is crucial for its unambiguous identification in complex mixtures, a common requirement in pharmaceutical research and drug development.

Predicted Mass Spectrum Fragmentation

Upon electron ionization, the this compound molecule is expected to form a molecular ion (M•+) at an m/z of 128. This molecular ion is anticipated to be of low to moderate abundance due to the presence of functional groups that promote fragmentation.[5] The primary fragmentation pathways are predicted to involve cleavages characteristic of both ketones and alcohols.

Key Fragmentation Pathways

The fragmentation of the molecular ion is expected to proceed through several key pathways, including alpha-cleavage adjacent to the carbonyl group, cleavage of the substituent, and dehydration.

-

Alpha-Cleavage (α-Cleavage): This is a characteristic fragmentation of ketones, involving the cleavage of a bond adjacent to the carbonyl group.[6] For this compound, this can lead to the loss of various neutral fragments.

-

Loss of Water: The presence of a hydroxyl group makes the elimination of a water molecule (H₂O, 18 Da) a highly probable fragmentation pathway, a common characteristic of alcohols in mass spectrometry.[6]

-

Substituent Cleavage: The bond between the cyclohexanone ring and the hydroxymethyl group can cleave, leading to the loss of the hydroxymethyl radical (•CH₂OH, 31 Da).

-

Ring Fragmentation: The cyclohexanone ring itself can undergo characteristic cleavages, often leading to a base peak at m/z 55, which is typical for cyclohexanone and its derivatives.[6]

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions, their corresponding m/z values, and their estimated relative abundances. These predictions are based on the fragmentation patterns of structurally similar compounds.

| m/z | Proposed Fragment Ion | Formula | Estimated Relative Abundance (%) | Fragmentation Pathway |

| 128 | [M]•+ (Molecular Ion) | [C₇H₁₂O₂]•+ | 15 | - |

| 110 | [M - H₂O]•+ | [C₇H₁₀O]•+ | 30 | Loss of water |

| 98 | [M - CH₂O]•+ | [C₆H₁₀O]•+ | 25 | Loss of formaldehyde from the hydroxymethyl group |

| 97 | [M - •CH₂OH]+ | [C₆H₉O]+ | 40 | Alpha-cleavage with loss of the hydroxymethyl radical |

| 82 | [C₅H₆O]•+ | [C₅H₆O]•+ | 50 | Ring cleavage subsequent to initial fragmentation |

| 69 | [C₄H₅O]+ | [C₄H₅O]+ | 70 | Further fragmentation of the cyclohexanone ring |

| 55 | [C₃H₃O]+ | [C₃H₃O]+ | 100 (Base Peak) | Characteristic cyclohexanone ring fragmentation |

Experimental Protocols: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a general experimental protocol for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.[6]

Sample Preparation

-

Dissolve approximately 1 mg of purified this compound in a suitable volatile solvent (e.g., dichloromethane, methanol, or ethyl acetate) to a final concentration of about 100 µg/mL.

-

Ensure the sample is free from non-volatile impurities that could contaminate the ion source.

Instrumentation and Parameters

-

Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is the standard energy for EI-MS to generate reproducible fragmentation patterns suitable for library matching.[6]

-

Ion Source Temperature: 200-250 °C. The temperature should be optimized to ensure sample volatilization while minimizing thermal degradation.[6]

-

Mass Range: Scan from m/z 40 to 200 to ensure the detection of all relevant fragment ions and the molecular ion.

-

Inlet System: If using GC-MS, a capillary gas chromatograph is employed.

-

Column: A standard non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary column.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Temperature Program: An appropriate temperature gradient to ensure good chromatographic separation and peak shape.

-

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways of this compound.

References

- 1. This compound | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 32916-58-8: this compound [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

Solubility of 3-(hydroxymethyl)cyclohexanone in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(hydroxymethyl)cyclohexanone in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a bifunctional molecule of significant interest in synthetic and medicinal chemistry. By examining its fundamental physicochemical properties, we build a predictive framework for its behavior in a wide range of organic solvents. This document combines theoretical principles, including the "like dissolves like" paradigm and Hansen Solubility Parameters (HSP), with practical, step-by-step experimental protocols for solubility determination. The guide is intended for researchers, scientists, and drug development professionals, offering both qualitative insights and a quantitative approach to solvent selection for synthesis, purification, and formulation processes.

Introduction: The Significance of this compound

This compound (CAS: 32916-58-8, Formula: C₇H₁₂O₂) is a versatile building block in organic synthesis.[1][2] Its structure is unique, featuring a polar ketone functional group and a primary alcohol (-CH₂OH) on a relatively nonpolar cyclohexyl scaffold.[3][4] This dual functionality allows it to participate in a wide array of chemical transformations, making it a valuable intermediate for creating complex molecular architectures.

Understanding the solubility of this compound is paramount for its practical application. Proper solvent selection is critical for:

-

Reaction Efficacy: Ensuring reactants are in the same phase to maximize reaction rates and yields.

-

Purification: Choosing appropriate solvent systems for techniques like crystallization and column chromatography.

-

Formulation: Developing stable solutions for analysis or as part of a final product in drug development.

-

Process Safety and Scalability: Selecting solvents that are effective, safe, and environmentally conscious.

This guide delves into the factors governing its solubility and provides the tools to predict and experimentally verify its behavior.

Physicochemical Properties and Molecular Interactions

The solubility of this compound is dictated by its molecular structure.

-

Molecular Weight: 128.17 g/mol .[1]

-

Polarity: The molecule possesses two polar functional groups: a carbonyl group (C=O) and a hydroxyl group (-OH). The carbonyl group has a strong dipole moment, while the hydroxyl group is highly polar. These are attached to a nonpolar cyclohexane ring. This combination gives the molecule an overall polar character.

-

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor . The ketone's carbonyl oxygen acts as a hydrogen bond acceptor .[4] This ability to form strong hydrogen bonds is a dominant factor in its solubility profile, particularly in protic solvents.

The principle of "like dissolves like" is the foundational concept for predicting solubility.[5][6] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Given its structure, this compound is expected to be most soluble in polar organic solvents.[2][3]

References

Chirality and stereochemistry of 3-(hydroxymethyl)cyclohexanone

An In-Depth Technical Guide to the Chirality and Stereochemistry of 3-(Hydroxymethyl)cyclohexanone

Authored by: Gemini, Senior Application Scientist

Date: December 30, 2025

Abstract

This compound is a bifunctional chiral building block of substantial interest in medicinal chemistry and organic synthesis. Its structure, featuring a stereocenter at the C3 position, a ketone, and a primary alcohol on a flexible cyclohexyl scaffold, makes it a valuable precursor for complex, high-value molecules. The precise control of its stereochemistry is paramount, as the biological activity of its derivatives is often enantiomer-dependent. This guide provides a comprehensive exploration of the stereochemical nuances of this compound, detailing robust methodologies for its stereoselective synthesis, advanced analytical techniques for its characterization, and its pivotal role in the development of therapeutic agents.

Foundational Concepts: Chirality in the Cyclohexanone Scaffold

This compound possesses a single stereogenic center at the C3 position, giving rise to a pair of non-superimposable mirror images: (R)-3-(hydroxymethyl)cyclohexanone and (S)-3-(hydroxymethyl)cyclohexanone. These enantiomers exhibit identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light and, more critically, with other chiral molecules, including biological receptors and enzymes. This distinction is the cornerstone of its application in drug development, where one enantiomer may elicit a desired therapeutic effect while the other could be inactive or even detrimental.[1]

The molecule's cyclohexane ring exists predominantly in a chair conformation to minimize steric strain. The hydroxymethyl and carbonyl groups can adopt either axial or equatorial positions, leading to conformational isomers. However, the primary stereochemical consideration lies with the absolute configuration (R or S) at the C3 chiral center.

Strategies for Stereoselective Synthesis

The synthesis of enantiomerically pure this compound is a key objective for its practical application. Several robust strategies have been developed, broadly categorized into asymmetric synthesis and resolution of racemic mixtures.

Strategy 1: Biocatalytic Asymmetric Reduction

This highly effective method utilizes enzymes to reduce a prochiral precursor, establishing the desired stereocenter with high fidelity. The most common approach involves the reduction of ethyl 3-oxocyclohexanecarboxylate using whole-cell biocatalysts or isolated enzymes.

Causality Behind Experimental Choices: Baker's yeast (Saccharomyces cerevisiae) is a cost-effective and readily available biocatalyst containing a variety of alcohol dehydrogenases (ADHs).[2] These enzymes selectively deliver a hydride to one face of the ketone, governed by Prelog's rule, to produce the corresponding (S)-alcohol. However, specific isolated ADHs, such as that from Lactobacillus kefir (LkADH), exhibit anti-Prelog specificity, yielding the desired (R)-alcohol.[2] The choice of biocatalyst directly dictates the enantiomeric outcome.

Detailed Protocol: Asymmetric Reduction using Baker's Yeast [2]

-

Yeast Activation: In a flask, dissolve 30 g of sucrose in 200 mL of tap water. Add 20 g of fresh compressed Baker's yeast and stir the suspension at ~30°C for 30-60 minutes until fermentation (bubbling) is observed.

-

Substrate Addition: Add 1 g of ethyl 3-oxocyclohexanecarboxylate to the activated yeast suspension.

-

Reduction Reaction: Stir the mixture vigorously at room temperature for 48-72 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the starting material is consumed, add 10 g of Celite to the mixture and stir for 5 minutes. Filter the suspension through a sintered glass funnel to remove the yeast cells.

-

Extraction: Transfer the aqueous filtrate to a separatory funnel and saturate it with solid sodium chloride (NaCl) to decrease the solubility of the product. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Strategy 2: Chemoenzymatic Kinetic Resolution

This strategy involves the synthesis of a racemic mixture of this compound, followed by the use of an enzyme to selectively react with one enantiomer, allowing for the separation of the unreacted, enantiopure counterpart.

Causality Behind Experimental Choices: Lipases are highly efficient and stereoselective enzymes for esterification and transesterification reactions. In a process known as kinetic resolution, a lipase is used with an acyl donor (e.g., vinyl acetate) to selectively acylate one enantiomer of the racemic alcohol.[3] For instance, Candida antarctica lipase B (CALB) often shows high selectivity. The acylated enantiomer will have a different polarity from the unreacted alcohol, enabling their separation by standard column chromatography. The choice of lipase and acyl donor is critical for achieving high enantioselectivity and conversion.

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution [3]

-

Synthesis of Racemic Alcohol: First, synthesize racemic this compound by reducing 3-oxocyclohexanecarboxylic acid with a non-selective reducing agent like borane-dimethyl sulfide complex.[3]

-

Enzymatic Acylation: Dissolve the racemic this compound (1.0 eq) and vinyl acetate (2.0 eq) in an anhydrous organic solvent (e.g., toluene).

-

Reaction Initiation: Add an immobilized lipase (e.g., Novozym 435, which is CALB) to the solution (typically 10-20% by weight of the substrate).

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC. The goal is to reach approximately 50% conversion to achieve the highest possible enantiomeric excess for the unreacted alcohol.

-

Work-up: Once the target conversion is reached, filter off the enzyme. Remove the solvent under reduced pressure.

-

Separation: The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can be separated by silica gel column chromatography.

-

Deprotection (Optional): The acylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., potassium carbonate in methanol) to recover the other enantiomer if desired.[3]

| Strategy | Typical Yield | Typical e.e. | Advantages | Disadvantages |

| Biocatalytic Reduction | Moderate | >95% | High enantioselectivity, mild conditions, "green" chemistry. | Can require long reaction times, substrate specificity. |

| Chemoenzymatic Resolution | <50% (theoretical max) | >99% | Very high e.e. for unreacted enantiomer, broad substrate scope. | Maximum yield is 50%, requires separation of products. |

Analytical Characterization of Stereoisomers

Confirming the stereochemical integrity of this compound is a critical quality control step. This requires specialized analytical techniques capable of distinguishing between enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of a chiral compound.[4] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Causality Behind Experimental Choices: Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, are exceptionally versatile for separating a wide range of chiral molecules, including alcohols.[5] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. The choice of mobile phase (typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol) is crucial for optimizing the resolution between the enantiomeric peaks.[5][6]

General Protocol: Chiral HPLC Analysis

-

Column: Chiralpak® AD-H (amylose-based) or Lux® Cellulose-3 (cellulose-based).[5]

-

Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v). The ratio may be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (due to the carbonyl chromophore).

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

-

Analysis: Inject the sample and compare the retention times to a known racemic standard. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, it is essential for confirming the compound's chemical structure and assessing diastereomeric purity if applicable.[7][8]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl ring protons, the methylene protons of the hydroxymethyl group (-CH₂OH), and the hydroxyl proton. Protons alpha to the carbonyl group are typically deshielded and appear further downfield (higher ppm).[9]

-

¹³C NMR: The carbon NMR spectrum provides a distinct signal for each carbon atom. The carbonyl carbon (C=O) is highly characteristic and appears significantly downfield, typically in the range of 200-210 ppm.[7]

To distinguish enantiomers using NMR, a chiral derivatizing agent (e.g., Mosher's acid) can be used to convert the enantiomers into diastereomers, which will have distinct NMR spectra.

Applications in Drug Development and Medicinal Chemistry

The value of enantiopure (R)-3-(hydroxymethyl)cyclohexanone lies in its utility as a versatile starting material for the synthesis of complex, biologically active molecules.[10]

Precursor for Antiviral Carbocyclic Nucleosides

A primary application is in the synthesis of carbocyclic nucleoside analogues, which are potent antiviral agents.[4] In these drugs, the cyclohexane scaffold derived from this compound replaces the furanose sugar ring of natural nucleosides. This structural modification prevents cleavage by enzymes that typically metabolize nucleosides, thereby enhancing the drug's metabolic stability and bioavailability.[4] The specific stereochemistry provided by the (R)-enantiomer is critical for ensuring the correct three-dimensional orientation of the final drug, which is essential for its binding to viral enzymes like reverse transcriptase or polymerases.[4]

Intermediate for Anti-Inflammatory Agents

(R)-3-(hydroxymethyl)cyclohexanone is a key starting material for the multi-step synthesis of TBE-31, a highly potent anti-inflammatory and cytoprotective agent.[1][10] TBE-31 functions by activating the Nrf2 transcription factor, a master regulator of the cellular antioxidant response.[1] The synthesis of TBE-31's complex tricyclic core relies on the pre-defined stereocenter of the starting material to establish the correct relative stereochemistry in the final product, demonstrating the critical importance of chirality transfer in complex molecule synthesis.[1][11]

Conclusion

The stereochemistry of this compound is not merely an academic detail but a critical parameter that dictates its synthetic utility and the biological function of its derivatives. Mastery over its stereoselective synthesis, through methods like biocatalytic reduction or chemoenzymatic resolution, is essential for its application. Coupled with rigorous analytical characterization by techniques such as chiral HPLC, researchers can confidently employ this versatile building block to construct the next generation of complex therapeutic agents, from stable antiviral nucleosides to potent anti-inflammatory drugs. The principles and protocols outlined in this guide serve as a foundational resource for scientists and professionals dedicated to leveraging the power of stereochemistry in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. magritek.com [magritek.com]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of Chirality: An In-depth Technical Guide to the Biological Relevance of Cyclohexanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Chiral cyclohexanone derivatives represent a fundamentally important class of molecules in medicinal chemistry and drug discovery. Their inherent three-dimensional structures, governed by stereochemistry, are crucial for specific interactions with biological targets, leading to a wide array of pharmacological activities. This technical guide explores the biological relevance of these derivatives, delving into their roles as versatile chiral building blocks, their mechanisms of action in various disease states, and the critical impact of chirality on their therapeutic potential.

The Significance of Chirality in Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a key determinant of biological activity. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to adverse effects. A prime example is the anesthetic ketamine, a cyclohexanone derivative, where the (S)-enantiomer is a more potent anesthetic and antidepressant with fewer psychotomimetic side effects compared to the (R)-enantiomer.[1][2][3][4] This underscores the necessity of stereoselective synthesis and the evaluation of single enantiomers in drug development.

Chiral Cyclohexanone Derivatives as Versatile Building Blocks

The rigid, yet conformable, cyclohexane scaffold, combined with the reactivity of the ketone functional group, makes chiral cyclohexanone derivatives invaluable starting materials for the synthesis of complex, biologically active molecules.

Natural Product Synthesis

Nature abounds with examples of bioactive compounds containing the chiral cyclohexane motif. The Ferrier carbocyclization reaction is a powerful tool for the enantioselective synthesis of cyclohexanone derivatives from carbohydrates, providing access to a variety of natural products.[5][6][7][8] Notable examples include:

-

Hygromycin A: An antibiotic with selective activity against spirochetes, including Borrelia burgdorferi, the causative agent of Lyme disease.[9][10][11][12] It functions by inhibiting ribosomal peptidyl transferase.[9][11][13]

-

Lycoricidine and Actinobolin: These natural products, also accessible through the Ferrier reaction, exhibit a range of biological activities.[5][7][8]

The synthesis of these complex molecules often relies on the stereochemical control offered by chiral cyclohexanone precursors.

Synthesis of Pharmaceutical Agents

A prominent example of a chiral cyclohexanone building block in medicinal chemistry is (R)-3-(hydroxymethyl)cyclohexanone . This versatile intermediate is crucial for the synthesis of potent anti-inflammatory and cytoprotective agents.[14][15]

Therapeutic Applications of Chiral Cyclohexanone Derivatives

The inherent chirality and chemical versatility of cyclohexanone derivatives have been exploited to develop novel therapeutic agents across various disease areas.

Anti-inflammatory and Cytoprotective Agents: The Keap1-Nrf2 Pathway